

# PMMB276 for triple-negative breast cancer research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PMMB276

Cat. No.: B12381864

[Get Quote](#)

An In-depth Technical Guide on **PMMB276** (P276-00) for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Triple-Negative Breast Cancer (TNBC) presents a significant therapeutic challenge due to the absence of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).<sup>[1]</sup> This necessitates the exploration of novel therapeutic agents that act on alternative oncogenic pathways. P276-00, a novel flavone-derived small molecule, has been identified as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription. Preclinical evidence suggests that by targeting key CDKs, P276-00 can induce cell cycle arrest and apoptosis in cancer cells, including TNBC subtypes, positioning it as a compound of interest for further investigation in this hard-to-treat disease.

## Introduction to P276-00

P276-00 is a novel synthetic flavone that functions as a potent, small-molecule inhibitor of cyclin-dependent kinases.<sup>[2][3]</sup> Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of several CDK-cyclin complexes, leading to the disruption of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells.<sup>[2]</sup> The

compound has demonstrated selectivity for cancer cells over normal cells and has shown antiproliferative effects across a range of human cancer cell lines.[\[2\]](#)

## Mechanism of Action

P276-00 selectively targets several key cyclin-dependent kinases that are often dysregulated in cancer.

Primary CDK Targets of P276-00[\[2\]](#)[\[4\]](#)

- CDK4/Cyclin D1: A critical regulator of the G1 to S phase transition in the cell cycle.
- CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.
- CDK9/Cyclin T1: A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote the transcription of anti-apoptotic proteins, such as Mcl-1.

By inhibiting these CDKs, P276-00 exerts a multi-pronged attack on cancer cell proliferation and survival. Inhibition of CDK4/Cyclin D1 leads to a G1 cell cycle arrest, while targeting CDK1/Cyclin B can induce a G2/M arrest. The inhibition of CDK9-mediated transcription results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby lowering the threshold for apoptosis.[\[4\]](#)

## Signaling Pathway of P276-00 in Breast Cancer

The proposed signaling pathway for P276-00's action in breast cancer, particularly in retinoblastoma protein (Rb)-proficient tumors, is depicted below.



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of P276-00 targeting CDK4 and CDK9 pathways.

## Preclinical Data in Breast Cancer

Preclinical studies have evaluated the efficacy of P276-00 in various cancer models, including breast cancer cell lines. These studies provide a strong rationale for its investigation in TNBC.

### In Vitro Efficacy

P276-00 has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC<sub>50</sub> values typically ranging from 300 to 800 nmol/L.<sup>[2]</sup> A conference abstract specifically reported on its activity in breast cancer cell lines, including TNBC models.<sup>[5]</sup>

| Cell Line  | Subtype                          | P276-00 IC <sub>50</sub> (μM) | Reference |
|------------|----------------------------------|-------------------------------|-----------|
| MCF-7      | ER+, PR+, HER2-                  | 0.3 - 1.0                     | [5]       |
| MDA-MB-231 | Triple-Negative<br>(Mesenchymal) | 0.3 - 1.0                     | [5]       |

Table 1: In vitro cytotoxicity of P276-00 in breast cancer cell lines.

In MCF-7 and MDA-MB-231 cell lines, treatment with P276-00 led to a significant downregulation of key cell cycle and survival proteins, including pRbSer780, cyclin D1, Cdk4, and the anti-apoptotic protein Bcl-2, which was followed by 80-85% apoptosis.<sup>[5]</sup>

### Combination Studies

Given that chemotherapy is the mainstay of treatment for TNBC, the synergistic potential of P276-00 with standard cytotoxic agents is of high interest. Preclinical studies have shown that P276-00 acts synergistically with paclitaxel as well as the combination of gemcitabine and carboplatin in TNBC cell lines.<sup>[5]</sup> This suggests that P276-00 could be a valuable component of combination therapy regimens for TNBC.

## Clinical Development in Triple-Negative Breast Cancer

The promising preclinical data, particularly the synergistic effects with standard chemotherapy, supported the initiation of clinical trials.<sup>[5]</sup>

A Phase I/II clinical trial (NCT01333137) was initiated to evaluate the efficacy of P276-00 in combination with gemcitabine and carboplatin in patients with metastatic triple-negative breast cancer.<sup>[6]</sup> However, the trial was ultimately terminated, and no results have been publicly posted.<sup>[2][7]</sup> The reasons for termination are not detailed in the available records. This lack of clinical data represents a significant gap in the development of P276-00 for TNBC.

## Experimental Protocols

While specific, detailed protocols from the P276-00 preclinical studies are not publicly available, the following are representative methodologies for the key experiments cited.

### Cell Viability (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for an MTT-based cell viability assay.

- Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Prepare serial dilutions of P276-00 in culture medium. Replace the existing medium with medium containing the various concentrations of P276-00. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the resulting formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC<sub>50</sub> value using non-linear regression analysis.

## Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as Cyclin D1, pRb, and Bcl-2, following treatment with P276-00.

- Cell Lysis: Treat TNBC cells with P276-00 for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-Bcl-2) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

## Conclusion and Future Directions

P276-00 is a multi-targeted CDK inhibitor with a compelling preclinical rationale for its use in triple-negative breast cancer. Its ability to induce cell cycle arrest and apoptosis, particularly in combination with standard chemotherapies, highlights its potential. However, the termination of its key clinical trial in TNBC without reported results leaves its clinical viability in this indication uncertain.

Future research should aim to:

- Clarify the reasons for the clinical trial termination and, if possible, analyze any available data.
- Conduct further preclinical in vivo studies using patient-derived xenograft (PDX) models of TNBC to better predict clinical response.
- Investigate potential biomarkers of sensitivity to P276-00, which could help in patient stratification for any future clinical trials.
- Explore the efficacy of P276-00 in combination with other targeted agents, such as PARP inhibitors or immunotherapy, which have become part of the TNBC treatment landscape.

In summary, while P276-00 showed initial promise, significant research and clarification are required to determine if it holds a future place in the therapeutic arsenal against triple-negative breast cancer.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Role of flavonoids in inhibiting triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PMMB276 for triple-negative breast cancer research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381864#pmmb276-for-triple-negative-breast-cancer-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)